Dibenzyl (Chloromethyl)phosphonate
Description
Historical Context and Evolution of Organophosphorus Chemistry Pertaining to Chloromethylphosphonates
The journey of organophosphorus chemistry, the field to which chloromethylphosphonates belong, is a rich narrative of discovery and innovation. A pivotal moment in this field was the discovery of the Michaelis-Arbuzov reaction. This reaction is a cornerstone for forming carbon-phosphorus bonds, a fundamental step in the synthesis of many phosphonates. frontiersin.org The reaction typically involves the reaction of a trialkyl phosphite (B83602) with an alkyl halide to produce a dialkyl phosphonate (B1237965).
Another significant development was the Horner-Wadsworth-Emmons (HWE) reaction, first reported by Leopold Horner in 1958 and later refined by William S. Wadsworth and William D. Emmons. wikipedia.orgtcichemicals.com This reaction utilizes phosphonate-stabilized carbanions to react with aldehydes or ketones, yielding alkenes with a high degree of stereoselectivity, predominantly forming the E-alkene. wikipedia.orgnrochemistry.comorganic-chemistry.org The HWE reaction is a powerful tool in organic synthesis, and reagents like Dibenzyl (chloromethyl)phosphonate are precursors to the phosphonates used in these transformations. wikipedia.orguiowa.edu
The development of synthetic methods has continued to evolve, with a focus on milder and more efficient protocols. For instance, a one-flask method has been developed to convert benzylic alcohols directly into diethyl benzylphosphonate esters, avoiding the often harsh conditions of traditional methods. uiowa.edu Furthermore, sustainable approaches using catalytic systems like KI/K2CO3 in PEG-400 have been explored for the synthesis of benzyl (B1604629) phosphonates at room temperature. frontiersin.org These advancements highlight the ongoing efforts to refine the synthesis of phosphonates, including chloromethylphosphonate derivatives.
Significance of the Dibenzyl Ester Moiety in Phosphonate Synthesis and Transformations
The dibenzyl ester moiety in this compound plays a crucial role as a protecting group for the phosphonic acid. Benzyl groups are widely used as protecting groups in organic synthesis due to their relative stability under various reaction conditions and, importantly, their susceptibility to cleavage under specific, mild conditions. acsgcipr.org
The primary method for removing the benzyl groups from a dibenzyl phosphonate is through catalytic hydrogenolysis. acsgcipr.orgchemicalforums.com This reaction is typically carried out using a palladium catalyst (e.g., Pd/C) and a source of hydrogen. acsgcipr.orgchemicalforums.com The process involves the cleavage of the carbon-oxygen bond, releasing the phosphonic acid and toluene (B28343) as a byproduct. acsgcipr.org The efficiency of this deprotection can be influenced by the catalyst and reaction conditions. For instance, increasing the amount of Pd/C or using Pearlman's catalyst (Pd(OH)2) can facilitate the removal of both benzyl groups. chemicalforums.com
The selective removal of benzyl groups is also possible. For example, bromotrimethylsilane (B50905) (BTMS) has been shown to be an effective reagent for the debenzylation of dibenzyl arylphosphate esters to yield the corresponding arylphosphate acids. researchgate.net The McKenna reaction, which uses BTMS, is a popular method for the synthesis of organophosphorus acids from their dialkyl esters. beilstein-journals.orgd-nb.info This reaction proceeds via a bis(trimethylsilyl) ester intermediate, which is then easily hydrolyzed to the acid. beilstein-journals.org The reaction conditions for the McKenna reaction can be varied, including the use of different solvents and temperatures, to achieve complete deprotection. beilstein-journals.orgd-nb.info The ability to selectively deprotect the phosphonate is critical in multi-step syntheses where other functional groups need to remain intact.
Academic Research Landscape and Future Trajectories of this compound Studies
This compound and related compounds are valuable reagents in various areas of academic and industrial research. A significant application is in the synthesis of water-soluble prodrugs of lipophilic alcohols, phenols, and amines. sichem.dechemicalbook.comsigmaaldrich.com The phosphonate moiety can improve the bioavailability of drugs. this compound is considered an improved derivative of Di-tert-butyl chloromethyl phosphate (B84403) for this purpose due to its higher stability, better yields in reactions, and enhanced UV-activity, which simplifies detection by HPLC. sichem.dechemicalbook.comsigmaaldrich.com
The compound also serves as a reagent in the synthesis of potent inhibitors for enzymes like NPP6. chemicalbook.com Furthermore, phosphonates, in general, have broad applications as reagents in the Horner-Wadsworth-Emmons olefination reaction, a widely used strategy in organic synthesis. uiowa.edu
The future of phosphonate chemistry, including the study of compounds like this compound, is moving towards greener and more sustainable methods. rsc.org This includes the development of novel synthetic methods using ultrasound or microwaves, solvent-free synthesis, and the use of environmentally benign catalysts. rsc.org There is also a growing interest in the synthesis of novel materials like porous metal phosphonates, which have potential applications in catalysis and adsorption. nih.gov The demand for phosphonates is also expected to grow in various sectors, including pharmaceuticals and advanced materials. dataintelo.com
Data Tables
Table 1: Physical and Chemical Properties of this compound
| Property | Value | Source |
| CAS Number | 258516-84-6 | sichem.de |
| Molecular Formula | C15H16ClO4P | sichem.de |
| Molecular Weight | 326.71 g/mol | sichem.de |
| Appearance | Light yellow oily liquid | sichem.de |
| Purity | ≥97.0% (HPLC) | sigmaaldrich.comlab-chemicals.com |
| Storage | -20°C under an inert atmosphere | sichem.delab-chemicals.com |
Table 2: Spectroscopic Data of this compound
| Type | Data | Source |
| ¹H NMR (400 MHz, CDCl₃) | δ 7.36-7.26 (m, 10H), 5.63 (d, 2H), 5.10 (d, 4H) | chemicalbook.com |
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C15H16ClO3P |
|---|---|
Molecular Weight |
310.71 g/mol |
IUPAC Name |
[chloromethyl(phenylmethoxy)phosphoryl]oxymethylbenzene |
InChI |
InChI=1S/C15H16ClO3P/c16-13-20(17,18-11-14-7-3-1-4-8-14)19-12-15-9-5-2-6-10-15/h1-10H,11-13H2 |
InChI Key |
YFLPIZLPODNMOC-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)COP(=O)(CCl)OCC2=CC=CC=C2 |
Origin of Product |
United States |
Synthetic Methodologies for Dibenzyl Chloromethyl Phosphonate
Established Synthetic Routes and Reaction Conditions
The synthesis of Dibenzyl (Chloromethyl)phosphonate is primarily achieved through two main established routes: the reaction of (Chloromethyl)phosphonic dichloride with benzyl (B1604629) alcohol and variations of the Michaelis-Arbuzov reaction.
Synthesis from (Chloromethyl)phosphonic Dichloride and Benzyl Alcohol
A primary and direct method for the synthesis of this compound involves the reaction of (Chloromethyl)phosphonic dichloride with benzyl alcohol. This reaction is a standard method for forming phosphonate (B1237965) esters from phosphonic dichlorides. The process typically requires the presence of a base to act as a hydrogen chloride scavenger, which is formed as a byproduct.
The reaction proceeds by the nucleophilic attack of the hydroxyl group of benzyl alcohol on the phosphorus atom of (chloromethyl)phosphonic dichloride. This is followed by the elimination of hydrogen chloride, which is neutralized by the base. The use of a tertiary amine, such as triethylamine (B128534), is common for this purpose. The reaction is typically carried out in an inert solvent, such as petroleum ether, at a controlled temperature to manage the exothermic nature of the reaction.
A general procedure, analogous to the synthesis of similar dialkyl phosphonites, involves dissolving benzyl alcohol and a tertiary amine in a solvent and then adding (Chloromethyl)phosphonic dichloride dropwise while maintaining the temperature. After the addition is complete, the reaction mixture is stirred for a period to ensure completion. The resulting tertiary amine hydrochloride salt is then removed, often by washing with water, and the final product is purified.
Variations and Optimization of Alkylation and Phosphorylation Steps
The Michaelis-Arbuzov reaction and its variations represent another significant pathway to phosphonates. The classical Michaelis-Arbuzov reaction involves the reaction of a trialkyl phosphite (B83602) with an alkyl halide. In the context of this compound, a relevant variation would be the reaction of tribenzyl phosphite with chloromethyl chloride. However, a more common and practical approach is a modification where a benzyl halide is reacted with a dialkyl phosphite in the presence of a base, which is a variation known as the Michaelis-Becker reaction.
A notable solvent-free and catalyst-free approach for the synthesis of benzyl dialkyl phosphonates has been developed, which can be adapted for this compound. This method involves the direct reaction of a benzyl halide with a trialkyl phosphite. The reaction mixture is heated to a temperature typically between 120°C and 200°C. The alkyl halide byproduct is continuously removed by distillation during the refluxing period, driving the reaction to completion. This method boasts high yields without the need for additional solvents or catalysts.
Yields and Selectivity in Different Synthetic Approaches
The yield and selectivity of this compound synthesis are highly dependent on the chosen synthetic route and the optimization of reaction conditions.
For the synthesis from (chloromethyl)phosphonic dichloride and benzyl alcohol, yields can be high, often exceeding 90%, provided that the stoichiometry of the reactants and the base is carefully controlled and the reaction temperature is well-managed. Selectivity is generally high, with the primary byproduct being the hydrochloride salt of the base, which is easily removed.
In the Michaelis-Arbuzov type reactions, yields are also typically high. For the solvent-free method involving the reaction of a benzyl halide and a trialkyl phosphite, yields of at least 80% are reported. The selectivity is excellent due to the removal of the volatile alkyl halide byproduct, which prevents side reactions.
Below is an illustrative data table summarizing typical yields for analogous phosphonate syntheses, which can be expected for the synthesis of this compound under optimized conditions.
Table 1: Illustrative Yields for Analogous Phosphonate Syntheses
| Synthetic Approach | Reactants | Typical Yield (%) | Reference |
|---|---|---|---|
| Esterification of Phosphonic Dichloride | Methyl Phosphonic Dichloride, Ethanol, Triethylamine | 96 | google.com |
| Michaelis-Arbuzov (Solvent-Free) | Benzyl Chloride, Trialkyl Phosphite | >80 | |
| Catalytic Michaelis-Becker | Benzyl Halide, Dialkyl Phosphite, KI/K₂CO₃/PEG-400 | 85-95 | frontiersin.org |
Disclaimer: The yields presented are for analogous reactions and serve as an estimation for the synthesis of this compound.
Catalytic Strategies in this compound Synthesis
Recent advancements in synthetic methodology have focused on the development of catalytic strategies to improve the efficiency and sustainability of phosphonate synthesis.
A particularly effective catalytic system for the synthesis of benzyl phosphonates utilizes a combination of potassium iodide (KI) and potassium carbonate (K₂CO₃) in polyethylene (B3416737) glycol (PEG) as a benign solvent. frontiersin.org This system is applicable to the Michaelis-Becker type reaction between a benzyl halide and a dialkyl phosphite.
The reaction proceeds smoothly at room temperature, offering excellent selectivity and high yields of the corresponding benzyl phosphonates. frontiersin.org The proposed mechanism involves the in-situ formation of benzyl iodide via a Finkelstein reaction, which is more reactive than the starting benzyl chloride or bromide. PEG is believed to facilitate the dissociation of KI and enhance the nucleophilicity of the iodide ion. The dialkyl phosphite then displaces the iodide in a nucleophilic substitution to form the C-P bond. This catalytic system avoids the use of volatile and toxic organic solvents and harsh bases, making it an environmentally friendly alternative to traditional methods. frontiersin.org
Atom Economy and Sustainability Considerations in Synthesis Design
Atom economy is a key principle of green chemistry that measures the efficiency of a chemical reaction in terms of how many atoms from the reactants are incorporated into the final desired product.
The synthesis of this compound from (Chloromethyl)phosphonic dichloride and benzyl alcohol in the presence of a tertiary amine has a lower atom economy due to the formation of a stoichiometric amount of tertiary amine hydrochloride as a byproduct.
The Michaelis-Arbuzov reaction, in its classical form where a trialkyl phosphite reacts with an alkyl halide, generally has a good atom economy as the main byproduct is another alkyl halide which can, in principle, be recovered and reused. The solvent-free variation of this reaction further improves its green credentials by eliminating the need for a solvent.
The concept of atom economy encourages the design of synthetic routes that maximize the incorporation of reactant atoms into the final product, and the development of catalytic methods is a crucial step in achieving this goal for the synthesis of compounds like this compound.
Chemical Reactivity and Transformation Pathways of Dibenzyl Chloromethyl Phosphonate
Nucleophilic Substitution Reactions at the Chloromethyl Center
The chlorine atom in dibenzyl (chloromethyl)phosphonate is susceptible to displacement by a wide range of nucleophiles, a reaction that forms the basis for the synthesis of diverse organophosphorus compounds. sapub.org This reactivity is a cornerstone of its application in synthetic chemistry.
Reactions with Oxygen-Containing Nucleophiles (e.g., Alcohols, Phenols) for Organophosphorus Ester Formation
The reaction of this compound with alcohols and phenols provides a direct route to the corresponding phosphonate (B1237965) esters. This transformation is typically carried out in the presence of a base to deprotonate the alcohol or phenol, thereby increasing its nucleophilicity. The resulting alkoxide or phenoxide then attacks the chloromethyl carbon, displacing the chloride and forming a new carbon-oxygen bond. This method is valuable for the synthesis of various phosphonate esters, which are precursors to biologically active phosphonic acids. google.comgoogle.com
A direct, one-flask procedure for converting benzylic and allylic alcohols to their corresponding phosphonates has been developed using triethyl phosphite (B83602) and zinc iodide, offering an alternative to the traditional Arbuzov reaction. nih.govresearchgate.net The reaction of benzyl (B1604629) alcohol with (methoxycarbonyl)phosphonic dichloride is another method for preparing dibenzyl (methoxycarbonyl)phosphonate. rsc.org
Table 1: Examples of Reactions with Oxygen-Containing Nucleophiles
| Nucleophile | Product | Reaction Conditions | Reference |
| Benzyl Alcohol | Dibenzyl (benzyloxymethyl)phosphonate | ZnI2, Toluene (B28343) (reflux) | nih.gov |
| Phenol | Dibenzyl (phenoxymethyl)phosphonate | Base (e.g., K2CO3), Solvent (e.g., Acetone) | frontiersin.orgnih.gov |
| Geraniol | Diethyl geranylphosphonate | Triethyl phosphite, ZnI2 | nih.gov |
Reactions with Nitrogen-Containing Nucleophiles (e.g., Amines)
Amines readily react with this compound to yield aminomethylphosphonates. This reaction typically proceeds under mild conditions and is a common method for synthesizing α-aminophosphonates, which are important as analogs of α-amino acids. The reaction involves the nucleophilic attack of the amine's lone pair of electrons on the electrophilic carbon of the chloromethyl group.
Three-component reactions involving benzylamines, diethyl phosphite, and triethyl orthoformate can lead to the formation of N-substituted aminomethylenebisphosphonic acids or aminophosphonates, depending on the reaction conditions. nih.gov
Table 2: Examples of Reactions with Nitrogen-Containing Nucleophiles
| Nucleophile | Product | Reaction Conditions | Reference |
| Benzylamine | Dibenzyl (benzylaminomethyl)phosphonate | Base (e.g., Triethylamine), Solvent (e.g., Dichloromethane) | nih.gov |
| Morpholine | Dibenzyl (morpholinomethyl)phosphonate | Lithium amide, Solvent (e.g., THF) | nih.gov |
| Piperazine | Dibenzyl (piperazinomethyl)phosphonate | Lithium amide, Solvent (e.g., THF) | nih.gov |
Reactions with Carbon-Based Nucleophiles
Carbon-based nucleophiles, such as organometallic reagents (e.g., Grignard reagents, organolithiums) and enolates, can also displace the chloride from this compound. These reactions are crucial for forming carbon-phosphorus bonds, leading to the synthesis of a variety of phosphonate derivatives with extended carbon skeletons. The reaction of the lithiated derivative of diethyl (dichloromethyl)phosphonate with aldehydes is a key step in the synthesis of alkynes. orgsyn.org
Role of the Dibenzyl Protecting Groups in Subsequent Transformations
The benzyl groups on the phosphorus atom serve as protecting groups, which can be selectively removed under specific conditions to unveil the phosphonic acid functionality. This deprotection step is often crucial in the final stages of a synthesis, particularly for preparing biologically active compounds.
Catalytic Hydrogenolysis for Benzyl Deprotection and Phosphonic Acid Generation
The most common method for removing benzyl protecting groups from phosphonate esters is catalytic hydrogenolysis. nii.ac.jpresearchgate.netorganic-chemistry.org This reaction is typically carried out using a palladium catalyst, such as palladium on carbon (Pd/C), in the presence of a hydrogen source like hydrogen gas (H₂) or a hydrogen donor like ammonium (B1175870) formate. researchgate.netjk-sci.com The reaction proceeds via the oxidative addition of the benzyl-oxygen bond to the palladium catalyst, followed by hydrogenolysis to release toluene and the phosphonic acid. jk-sci.com This method is generally clean and efficient, but care must be taken as other functional groups in the molecule may also be susceptible to reduction. chemicalforums.comorganic-chemistry.org Pearlman's catalyst (Pd(OH)₂/C) is also an effective catalyst for debenzylation. chemicalforums.com
Table 3: Common Conditions for Catalytic Hydrogenolysis
| Catalyst | Hydrogen Source | Solvent | Key Features | Reference |
| 10% Pd/C | H₂ (balloon or Parr apparatus) | Ethanol, Methanol, THF | Standard and widely used method. | jk-sci.comchemicalforums.com |
| 10% Pd/C | Ammonium Formate | Methanol | Transfer hydrogenation, avoids handling of H₂ gas. | researchgate.net |
| Pd(OH)₂/C (Pearlman's catalyst) | H₂ (balloon) | Ethanol | Often more effective for complete debenzylation. | chemicalforums.com |
Alternative Methods for Selective Benzyl Ester Cleavage
While catalytic hydrogenolysis is prevalent, other methods for cleaving benzyl esters exist, offering alternatives when hydrogenolysis is not feasible due to the presence of sensitive functional groups.
Acid-catalyzed hydrolysis: Strong acids like trifluoroacetic acid (TFA) or hydrobromic acid (HBr) can be used to cleave benzyl esters. acs.orggoogle.com However, these harsh conditions can be incompatible with many substrates.
Lewis acid-mediated cleavage: Lewis acids, such as trimethylsilyl (B98337) bromide (TMSBr) or trimethylsilyl chloride (TMSCl), can effect the dealkylation of phosphonate esters. google.com These reagents offer a milder alternative to strong Brønsted acids.
Oxidative cleavage: In some cases, oxidative methods can be employed for debenzylation. nih.gov
Triethylsilane-mediated debenzylation: A mild and chemoselective method using triethylsilane in the presence of a palladium catalyst and a base like triethylamine (B128534) has been reported for the cleavage of benzyl protecting groups. acs.orgnih.gov This method can be stoichiometrically controlled to achieve selective mono-debenzylation. acs.org
Table 4: Alternative Debenzylation Methods
| Reagent | Conditions | Selectivity/Advantages | Reference |
| Trifluoroacetic Acid (TFA) | Neat or in a solvent like dichloromethane | Can be selective for p-methoxybenzyl (PMB) esters over benzyl esters. | nih.gov |
| Trimethylsilyl Bromide (TMSBr) | Solvent (e.g., Dichloromethane) | Milder than strong acids, highly reactive. | google.com |
| Triethylsilane, Pd(OAc)₂, Et₃N | Mild conditions | Chemoselective, can be controlled for mono-debenzylation. | acs.orgnih.gov |
Rearrangement Reactions and Isomerization Pathways
Although not explicitly documented for this compound, analogous α-functionalized phosphonates are known to undergo several types of rearrangements. The most pertinent of these is the phospha-Brook rearrangement, a process that involves the migration of a phosphoryl group from carbon to an adjacent oxygen atom.
A potential isomerization pathway for this compound could be initiated by a nucleophilic attack on the phosphorus atom, which, under specific conditions, could lead to the migration of one of the benzyl groups. However, a more plausible rearrangement would involve the initial reaction at the chloromethyl group.
For instance, in related α-hydroxyphosphonates, a base-catalyzed rsc.orgnih.gov-phospha-Brook rearrangement is a well-established transformation. mdpi.comresearchgate.netdntb.gov.ua This reaction proceeds through the deprotonation of the hydroxyl group to form an alkoxide, which then attacks the adjacent phosphorus atom, leading to the migration of the phosphonate group from carbon to oxygen. While this compound does not possess a hydroxyl group, a similar rearrangement could be envisioned if the chloromethyl group is first converted to a hydroxymethyl group via nucleophilic substitution.
Another potential rearrangement, though less common, could be a variation of the Arbuzov reaction. In a retro-Arbuzov type rearrangement, the P-C bond could potentially cleave under thermal conditions, leading to the formation of a benzyl halide and a trivalent phosphorus species, although this is generally less favorable for phosphonates compared to phosphites.
It is important to note that the stability of the dibenzyl phosphonate moiety suggests that harsh conditions would be required to induce such rearrangements. The benzyl groups are relatively stable and their cleavage typically requires catalytic hydrogenation. nih.gov
Mechanistic Investigations of Key Transformations
The kinetics of reactions involving this compound, such as nucleophilic substitution at the chloromethyl carbon or hydrolysis of the ester linkages, are expected to follow principles established for related compounds.
The hydrolysis of phosphonate esters, for example, has been shown to be influenced by the nature of the substituents. In a study on the hydrolysis of dibenzyl (methoxycarbonyl)phosphonate, a structurally similar compound, the reaction was found to proceed via two main pathways with different rate constants. rsc.org The dominant pathway involved P-O bond cleavage.
| Pathway | Description | Rate Constant (k, min⁻¹) | Products |
|---|---|---|---|
| 1 (Major) | P-O Cleavage | 6.56 × 10⁻³ | Benzyl (methoxycarbonyl)phosphonate and Benzyl alcohol |
| 2 (Minor) | Hydrolysis of carboxyl ester followed by decarboxylation | 3.55 × 10⁻³ | Dibenzyl phosphite |
Similarly, studies on the acidic hydrolysis of dialkyl α-hydroxybenzylphosphonates have demonstrated that the reaction rates are dependent on the electronic nature of the substituents on the phenyl ring. nih.gov Electron-withdrawing groups were found to accelerate the hydrolysis. This suggests that the electron-withdrawing nature of the chloromethyl group in this compound would likely influence the rate of its hydrolysis.
Thermodynamically, the reactions of phosphonates are generally driven by the formation of the stable phosphoryl (P=O) bond. The thermodynamics of a potential Arbuzov-type formation of this compound would involve the conversion of a trivalent phosphorus species to a pentavalent one, a process that is typically exothermic.
The reactions of this compound are expected to proceed through transition states and intermediates characteristic of organophosphorus chemistry.
In a nucleophilic substitution reaction at the chloromethyl carbon (an SN2 reaction), a pentacoordinate transition state would be involved, with the nucleophile and the leaving chloride ion situated at the apical positions of a trigonal bipyramidal geometry around the carbon atom.
In the context of a potential phospha-Brook rearrangement, the key intermediate would be an α-lithiated or a related carbanionic species at the methylene (B1212753) carbon, which would then rearrange to a more stable phosphate (B84403) ester. mdpi.comresearchgate.net The transition state for this rearrangement would involve a three-membered ring containing the carbon, phosphorus, and oxygen atoms.
Advanced Applications in Organic Synthesis and Chemical Derivatization
Dibenzyl (Chloromethyl)phosphonate as a Versatile Synthetic Intermediate
The utility of this compound as a building block in organic chemistry is significant, primarily enabling the introduction of phosphonate (B1237965) groups into various molecular structures and serving as a precursor for a range of phosphonate derivatives.
Introduction of Phosphonate Moieties into Complex Molecular Scaffolds
This compound serves as a key reagent for the phosphonomethylation of nucleophiles. This reaction allows for the covalent introduction of a phosphonate group, a structural motif of considerable interest in medicinal chemistry and materials science. Phosphonates are stable mimics of phosphate (B84403) esters and carboxylic acids, and their incorporation into biologically active molecules can enhance their efficacy and pharmacokinetic properties. organic-chemistry.org The dibenzyl ester functionality of the reagent is particularly advantageous as the benzyl (B1604629) groups can be readily removed under mild conditions, such as hydrogenolysis, to yield the corresponding phosphonic acid. This process is crucial in the final steps of synthesizing complex molecules where harsh deprotection conditions could compromise the integrity of the target compound.
The synthesis of phosphonate-containing compounds is a formidable challenge in chemistry. frontiersin.org Traditional methods like the Michaelis-Arbuzov and Michaelis-Becker reactions often require high temperatures and can lead to side products. organic-chemistry.org The use of reagents like this compound offers a more controlled and often milder alternative for creating the essential C-P bond. organic-chemistry.orgfrontiersin.org
Precursor for the Synthesis of Phosphonate Analogues and Derivatives
Beyond introducing the phosphonate moiety, this compound is a precursor for a variety of phosphonate analogues. These derivatives are synthesized to fine-tune the biological activity, solubility, or other physicochemical properties of a parent compound. For instance, it is a key starting material in the synthesis of water-soluble prodrugs of lipophilic alcohols, phenols, and amines. tezu.ernet.in The resulting phosphonate derivatives often exhibit improved characteristics compared to analogues made from other reagents like di-tert-butyl chloromethyl phosphate. tezu.ernet.inacs.org
The development of phosphonate analogues is a significant area of research. For example, phosphonate and α-fluorophosphonate analogues of d-glucose (B1605176) 6-phosphate have been synthesized to probe the active sites of enzymes. nih.gov The synthesis of such complex analogues often relies on versatile phosphonate precursors. The ability to generate novel mixed n-alkylphosphonate diesters or amino acid-derived n-alkylphosphonamidates highlights the broad synthetic potential stemming from phosphonate intermediates. redalyc.org
Utilization in Analytical Chemistry Derivatization Protocols
In analytical chemistry, particularly in chromatography, the detection of certain analytes can be challenging due to their low concentration or lack of a suitable chromophore for detection. Chemical derivatization is a technique used to modify such analytes to make them more easily detectable. nih.govacs.org
Role as a Derivatization Reagent for Selective Detection in Chromatographic Methods (e.g., HPLC)
This compound is employed as a derivatization reagent specifically for high-performance liquid chromatography (HPLC) analysis. tezu.ernet.inacs.org It reacts with specific functional groups in target analytes, such as alcohols, phenols, and amines, to form a new, derivatized product. tezu.ernet.inacs.org This process is essential for the analysis of compounds that lack strong UV-absorbing or fluorescent properties, thereby suffering from poor sensitivity in routine HPLC analysis. frontiersin.org
This reagent is considered an improved alternative to other derivatizing agents like di-tert-butyl chloromethyl phosphate. tezu.ernet.inoup.com The derivatization reaction enhances the chromatographic behavior and detectability of the target molecules, allowing for their accurate quantification even in complex matrices. tezu.ernet.inoup.com
| Reagent Comparison | Feature | Advantage of this compound |
| This compound vs. Di-tert-butyl chloromethyl phosphate | Stability | Higher stability of the derivatized product. oup.com |
| UV-Activity | Enhanced UV-activity for easier detection. acs.orgoup.com | |
| Reaction Yield | Generally results in higher yields. oup.com |
Principles of Enhanced UV Activity and Stability in Derivatized Products
The effectiveness of this compound as a derivatization reagent stems from the properties of the dibenzyl phosphonate group that it attaches to the analyte. The two benzyl groups are strong chromophores, meaning they absorb ultraviolet (UV) light efficiently. oup.com When an analyte is derivatized, this highly UV-active tag is incorporated into its structure, significantly increasing its response to a UV detector in an HPLC system. acs.orgoup.com This enhancement in UV absorption is critical for achieving low limits of detection.
Furthermore, the resulting derivatized products exhibit greater stability. oup.com This is a crucial factor in quantitative analysis, as unstable derivatives can degrade during the analytical process, leading to inaccurate and unreliable results. The increased stability ensures that the derivatized analyte remains intact from the point of derivatization through to its detection, providing a more robust and reproducible analytical method. acs.orgoup.com The aromatic rings within the benzyl groups are key to this UV-protection ability.
Contributions to the Development of Organophosphorus Ligands and Catalysts
While direct applications of this compound in this area are not extensively documented, its role as a precursor to benzyl phosphonates is significant. Benzyl phosphonates and other phosphonate derivatives are crucial components in the design of advanced organophosphorus ligands and catalysts. organic-chemistry.orgfrontiersin.org These ligands are instrumental in homogeneous catalysis, particularly in cross-coupling reactions. nih.gov
The synthesis of phosphonate-based ligands often involves the functionalization of a core structure with phosphonate groups. For example, phosphonate ester functionalized N-heterocyclic carbenes have been developed for use in catalysis. The phosphonate functionality can be introduced via precursors derived from compounds like this compound. The presence of the phosphonate group can influence the catalytic efficacy of the system.
Moreover, palladium-catalyzed reactions are a cornerstone of modern synthetic chemistry, and the ligands coordinating the palladium center are critical to the success of these transformations. organic-chemistry.org Bulky, electron-rich phosphine (B1218219) ligands have been shown to significantly improve the efficiency and selectivity of these reactions. nih.gov The synthesis of such ligands can start from simpler phosphorus compounds, and the versatility of phosphonates makes them attractive building blocks in this context. The development of efficient protocols for synthesizing benzyl phosphonates, for which this compound is a potential starting material, is therefore essential for advancing the field of catalysis. organic-chemistry.orgfrontiersin.org
Spectroscopic Characterization and Structural Elucidation Studies
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is an indispensable tool for determining the structure of organic molecules. For dibenzyl (chloromethyl)phosphonate, a combination of ¹H, ¹³C, and ³¹P NMR, along with advanced 2D techniques, would be employed for a complete structural assignment.
Phosphorus-31 NMR spectroscopy is a highly effective and direct method for analyzing organophosphorus compounds due to the 100% natural abundance and spin-1/2 nucleus of the ³¹P isotope. oxinst.com This technique provides crucial information about the chemical environment, oxidation state, and bonding of the phosphorus atom. oxinst.com The ³¹P NMR spectrum of this compound is expected to show a single resonance, as there is only one phosphorus atom in the molecule. The chemical shift of this signal is indicative of it being in a phosphonate (B1237965) ester environment. organicchemistrydata.org Generally, phosphonates of this type resonate in a characteristic range, and the specific chemical shift for this compound would confirm the pentavalent state of the phosphorus atom. organicchemistrydata.orglincoln.ac.nz The spectrum is typically recorded with proton decoupling, resulting in a sharp singlet. Without decoupling, the signal would be split by the protons on the adjacent chloromethyl and benzyl (B1604629) groups, providing further structural information through the coupling constants. oxinst.com
Proton (¹H) and Carbon-13 (¹³C) NMR spectroscopy are fundamental techniques used to map out the hydrogen and carbon skeleton of a molecule.
¹H NMR Spectroscopy: The ¹H NMR spectrum provides information on the different types of protons and their neighboring atoms. For this compound, the expected signals are:
Aromatic Protons: A multiplet in the aromatic region (typically δ 7.2-7.4 ppm) integrating to 10 protons, corresponding to the two phenyl groups of the benzyl moieties.
Benzyl Protons: A doublet signal corresponding to the four protons of the two benzylic methylene (B1212753) groups (-OCH₂-Ph). The splitting into a doublet is due to coupling with the phosphorus atom.
Chloromethyl Protons: A doublet for the two protons of the chloromethyl group (-CH₂Cl), also split due to coupling with the phosphorus atom.
A reported ¹H NMR spectrum for this compound shows signals at δ 7.36-7.26 (m, 10H), 5.63 (d, 2H), and 5.10 (d, 4H).
Interactive Data Table: ¹H NMR Spectral Data for this compound
| Chemical Shift (δ) | Multiplicity | Integration | Assignment |
| 7.36-7.26 ppm | Multiplet (m) | 10H | Aromatic protons (C₆H₅) |
| 5.63 ppm | Doublet (d) | 2H | Chloromethyl protons (P-CH₂-Cl) |
| 5.10 ppm | Doublet (d) | 4H | Benzyl protons (O-CH₂-Ph) |
COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other (typically through two or three bonds). sdsu.edu In this compound, COSY would show correlations between the protons within the phenyl rings. researchgate.net
HSQC/HMQC (Heteronuclear Single Quantum Coherence/Heteronuclear Multiple Quantum Coherence): These experiments correlate directly bonded proton and carbon atoms. sdsu.edu This would allow for the direct assignment of each protonated carbon in the molecule, for instance, linking the proton signals of the benzyl and chloromethyl groups to their corresponding carbon signals. uvic.caresearchgate.net
HMBC (Heteronuclear Multiple Bond Correlation): This technique reveals correlations between protons and carbons that are separated by two or three bonds. sdsu.edu This is particularly powerful for identifying the connectivity between different functional groups. For example, HMBC would show correlations between the benzylic protons and the ipso-carbon of the phenyl ring, as well as correlations between the chloromethyl protons and the phosphorus atom, and the benzylic protons and the phosphorus atom, thus confirming the core structure of the molecule. researchgate.netresearchgate.net
Solid-state NMR (ssNMR) provides structural information on materials in their solid form, which can be crystalline or amorphous. rsc.orgnih.gov This technique is particularly useful for studying intermolecular interactions, polymorphism, and the local environment of atoms in the solid state. nih.gov For this compound, ³¹P and ¹³C solid-state NMR could be used to probe the phosphorus and carbon environments in the solid phase. Techniques like Cross-Polarization Magic Angle Spinning (CP-MAS) would enhance the signal of the less abundant ¹³C nuclei. rsc.org Solid-state NMR could reveal the presence of different crystalline forms (polymorphs) by showing different chemical shifts or multiplicities in the spectra. It can also provide information on the packing of the molecules in the crystal lattice and the nature of intermolecular interactions, such as hydrogen bonding. nih.gov
Mass Spectrometry for Molecular Mass and Fragmentation Analysis
Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio of ions. It is used to determine the molecular weight of a compound and to deduce its structure by analyzing its fragmentation pattern.
High-Resolution Mass Spectrometry (HRMS) provides a very precise measurement of the mass of a molecule, allowing for the determination of its elemental formula. researchgate.net For this compound, with a molecular formula of C₁₅H₁₆ClO₄P, the calculated molecular weight is approximately 326.71 g/mol . sigmaaldrich.com HRMS would be able to confirm this elemental composition by providing an exact mass measurement with high accuracy.
The analysis of the fragmentation pattern in the mass spectrum gives further insight into the molecule's structure. Upon ionization, the molecule breaks apart into smaller, characteristic fragments. For this compound, expected fragmentation pathways would include:
Loss of a benzyl group (C₇H₇, 91 Da).
Loss of a chloromethyl group (CH₂Cl, 49 Da).
Cleavage of the P-O and C-O bonds, leading to various phosphorus-containing fragments.
By analyzing the masses of these fragments, the connectivity of the molecule can be pieced together, corroborating the structure determined by NMR spectroscopy.
Fragmentation Patterns and Ionization Mechanisms
The study of fragmentation patterns in mass spectrometry provides significant insights into the structure of a molecule by analyzing the masses of the fragments produced upon ionization. Electron ionization (EI) is a common technique where a molecule is bombarded with high-energy electrons, leading to the formation of a molecular ion and various fragment ions.
Detailed, publicly available mass spectrometry studies specifically detailing the fragmentation patterns and ionization mechanisms of this compound are limited. However, general principles of the fragmentation of organophosphorus compounds can provide a predictive framework. The fragmentation of similar phosphonates often involves the cleavage of the ester groups and rearrangements. For this compound, potential fragmentation pathways under electron ionization could include:
Loss of a benzyl group: Cleavage of the P-O-CH₂ bond could result in the loss of a benzyl radical (•CH₂C₆H₅), leading to a significant fragment ion.
Loss of a chloromethyl group: The C-P bond may cleave, resulting in the loss of the chloromethyl radical (•CH₂Cl).
Rearrangements: McLafferty-type rearrangements, common in carbonyl compounds, are less typical for phosphonates but cannot be entirely ruled out without specific experimental data.
Table 1: Predicted Mass Spectrometry Fragmentation Data for this compound
| Fragment Ion | Proposed Structure | m/z (Predicted) |
| [M]⁺ | [C₁₅H₁₆ClO₄P]⁺ | 326/328 |
| [M - CH₂Cl]⁺ | [C₁₄H₁₄O₄P]⁺ | 277 |
| [M - OCH₂C₆H₅]⁺ | [C₈H₉ClO₂P]⁺ | 219/221 |
| [C₇H₇]⁺ | Tropylium ion | 91 |
Note: The presence of chlorine would result in a characteristic M+2 isotopic peak with an intensity of approximately one-third of the molecular ion peak.
A thorough analysis of the mass spectrum of this compound would be required to confirm these predicted fragmentation patterns and to fully elucidate the ionization mechanisms.
Infrared (IR) and Raman Spectroscopy for Vibrational Mode Analysis
Infrared (IR) and Raman spectroscopy are powerful techniques for identifying the functional groups and determining the molecular structure of a compound by analyzing its vibrational modes.
Table 2: Predicted Infrared and Raman Vibrational Frequencies for this compound
| Vibrational Mode | Functional Group | Predicted Wavenumber (cm⁻¹) |
| P=O stretch | Phosphonate | 1250 - 1280 (strong in IR) |
| P-O-C stretch | Phosphonate ester | 1000 - 1050 (strong in IR) |
| C-H stretch (aromatic) | Benzyl group | 3000 - 3100 |
| C=C stretch (aromatic) | Benzyl group | 1450 - 1600 |
| C-H stretch (aliphatic) | Benzyl and chloromethyl groups | 2850 - 3000 |
| C-Cl stretch | Chloromethyl group | 650 - 800 |
The IR spectrum would be expected to show strong absorptions corresponding to the P=O and P-O-C stretching vibrations. The Raman spectrum would likely be dominated by the symmetric vibrations of the aromatic rings. A detailed experimental investigation would be necessary to assign all the vibrational modes accurately and to analyze the conformational isomers that may be present.
X-ray Crystallography for Single Crystal Structural Determination
As of the current literature survey, there are no published reports on the single crystal X-ray structure of this compound. The determination of its crystal structure would provide invaluable information, including:
The precise geometry around the phosphorus atom.
The conformation of the benzyl groups.
The intermolecular interactions, such as hydrogen bonding or van der Waals forces, that govern the packing of the molecules in the crystal lattice.
Such data would be crucial for computational modeling and for understanding the structure-activity relationships of this compound.
Theoretical and Computational Studies on Dibenzyl Chloromethyl Phosphonate
Quantum Chemical Calculations of Electronic Structure and Energetics
Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule, such as its three-dimensional shape and stability.
Density Functional Theory (DFT) Calculations for Geometries and Conformational Analysis
Density Functional Theory (DFT) is a widely used computational method to determine the electronic structure of molecules. wikipedia.org It allows for the optimization of molecular geometries to find the most stable arrangement of atoms in space, known as the ground state geometry. For dibenzyl (chloromethyl)phosphonate, DFT calculations can predict bond lengths, bond angles, and dihedral angles.
Conformational analysis, which explores the different spatial arrangements of a molecule due to rotation around single bonds, is also a key application of DFT. nih.gov By calculating the energies of various conformers, it is possible to identify the most stable conformations and the energy barriers between them. nih.gov For a flexible molecule like this compound with its benzyl (B1604629) groups, multiple low-energy conformations are expected. The relative populations of these conformers at a given temperature can be estimated from their calculated energies.
Table 1: Illustrative Data from DFT Calculations for a Phosphonate (B1237965) Molecule
| Parameter | Calculated Value |
| P=O Bond Length | 1.48 Å |
| P-C Bond Length | 1.82 Å |
| O-P-O Bond Angle | 118° |
| Dihedral Angle (C-O-P-C) | 150° |
Note: This table provides example data and does not represent actual calculated values for this compound.
Ab Initio Methods for High-Accuracy Energy Predictions
Ab initio methods are another class of quantum chemical calculations that are based on first principles, without the use of empirical parameters. While computationally more demanding than DFT, methods like Møller-Plesset perturbation theory (MP2) and Coupled Cluster (CC) theory can provide highly accurate predictions of molecular energies. mdpi.com These high-level calculations are valuable for obtaining benchmark energetic data, such as the heat of formation and reaction enthalpies. For this compound, ab initio calculations can be used to refine the energy landscape obtained from DFT, providing a more precise understanding of its stability and reactivity.
Prediction of Spectroscopic Parameters (e.g., NMR Chemical Shifts, Vibrational Frequencies)
Computational methods can predict various spectroscopic properties, which are crucial for the identification and characterization of molecules.
NMR Chemical Shifts: Theoretical calculations can predict the nuclear magnetic resonance (NMR) chemical shifts (¹H, ¹³C, ³¹P) for this compound. semanticscholar.orgepstem.net By comparing the calculated shifts with experimental data, the accuracy of the computed geometry can be validated.
Vibrational Frequencies: The infrared (IR) and Raman spectra of a molecule are determined by its vibrational modes. DFT calculations can predict the vibrational frequencies and their corresponding intensities. epstem.net This information is invaluable for interpreting experimental vibrational spectra and assigning specific peaks to particular molecular motions.
Computational Modeling of Reaction Pathways and Transition States
Computational chemistry is a powerful tool for elucidating reaction mechanisms. nih.gov For this compound, this could involve modeling its synthesis or its subsequent reactions. By mapping the potential energy surface of a reaction, chemists can identify the transition state, which is the highest energy point along the reaction coordinate. nih.gov The energy of the transition state determines the activation energy and thus the rate of the reaction.
For instance, the reaction of dibenzyl phosphite (B83602) with chloromethylating agents could be modeled to understand the formation of the P-C bond. acs.org Such studies can reveal the detailed electronic and structural changes that occur during the reaction and can help in optimizing reaction conditions.
Molecular Dynamics Simulations for Conformational Landscapes and Solvent Effects
While quantum chemical calculations typically focus on isolated molecules in the gas phase, molecular dynamics (MD) simulations can be used to study molecules in a more realistic environment, such as in a solvent. beilstein-journals.org MD simulations model the motion of atoms and molecules over time, providing insights into the dynamic behavior of the system.
For this compound, MD simulations can be used to:
Explore the conformational landscape in solution, revealing the preferred conformations and the dynamics of interconversion between them.
Investigate the effect of different solvents on the conformational equilibrium and reactivity of the molecule.
Study how the molecule interacts with other molecules in its environment.
Quantitative Structure-Reactivity Relationship (QSAR) Studies
Quantitative Structure-Reactivity Relationship (QSAR) models are statistical models that relate the chemical structure of a series of compounds to their reactivity or biological activity. srmist.edu.inmdpi.commedcraveonline.com These models are built by finding a mathematical relationship between calculated molecular descriptors (e.g., electronic, steric, and lipophilic properties) and an observed activity. researchgate.net
Future Research Directions and Emerging Trends
Development of Novel Organocatalytic and Metal-Catalyzed Synthetic Routes
The conventional synthesis of phosphonates often relies on methods like the Michaelis-Arbuzov or Michaelis-Becker reactions. nih.gov However, future research is trending towards the development of more sustainable and efficient catalytic systems.
Organocatalysis : The use of small organic molecules as catalysts has revolutionized many areas of organic synthesis, offering a metal-free alternative for various transformations. rsc.org For phosphonates, organocatalytic routes are being explored to create C-P bonds with high selectivity. rsc.orgmdpi.com Future work on Dibenzyl (chloromethyl)phosphonate could focus on developing amino-organocatalyzed methods, potentially reacting a dibenzyl phosphite (B83602) precursor with a chloromethylating agent under mild, metal-free conditions. This approach could lead to higher yields and improved environmental credentials compared to traditional methods. rsc.org
Metal-Catalysis : Transition-metal catalysis is a powerful tool for forming C-P bonds. researchgate.net Nickel-catalyzed cross-coupling reactions, for instance, have been used for the phosphonylation of aryl bromides. researchgate.net A sustainable protocol for synthesizing benzyl (B1604629) phosphonates has been developed using a KI/K2CO3 catalytic system in a benign solvent like PEG-400. nih.govfrontiersin.org Future research could adapt these metal-catalyzed approaches for the specific synthesis of this compound, potentially offering a scalable and efficient route that avoids the use of harsh reagents. nih.gov Furthermore, cobalt(salen) complexes have been shown to catalyze the ring-opening of epoxides with dibenzyl phosphate (B84403), indicating the potential for metal-catalyzed reactions where the phosphonate (B1237965) acts as a nucleophile. nih.gov
Exploration of New Chemical Transformations and Cascade Reaction Sequences
This compound is primarily recognized as an alkylating agent used to introduce the phosphonomethyl group, which is valuable in the synthesis of prodrugs to improve the bioavailability of parent drugs. tcichemicals.com Its utility stems from the dibenzyl protecting groups, which can be removed under specific conditions. tcichemicals.com
New Transformations : Beyond its role in prodrug synthesis, research into new chemical transformations is a key future direction. This could involve using the compound as a building block in more complex molecular architectures. For example, its reactive chloromethyl group could be a starting point for creating novel ligands for metal complexes or functional monomers for polymerization. The transformation of related dichloromethyl phosphonates into alkynes demonstrates the potential for versatile synthetic applications. orgsyn.org
Cascade Reactions : Cascade reactions, where multiple bond-forming events occur in a single operation, represent a highly efficient synthetic strategy. 20.210.105rsc.org They enhance atom economy and reduce waste by minimizing workup and purification steps. 20.210.105 Future research could design cascade sequences initiated by this compound. For instance, a nucleophilic attack on the chloromethyl group could trigger a subsequent intramolecular cyclization or rearrangement, rapidly building molecular complexity. 20.210.105nih.gov The development of such sequences would be a significant advance, enabling the efficient construction of complex phosphonate-containing molecules. uwindsor.ca
Integration with Flow Chemistry and Automated Synthesis Platforms for Scalability
Flow Chemistry : Continuous flow chemistry offers significant advantages over traditional batch processing, including improved safety, better heat and mass transfer, and enhanced scalability. nih.gov The alcoholysis of dialkyl H-phosphonates has been successfully performed in a continuous flow microwave reactor, demonstrating the compatibility of phosphonate synthesis with this technology. mdpi.com Future efforts will likely focus on adapting the synthesis of this compound to flow systems. This would allow for safer handling of potentially reactive intermediates and facilitate large-scale production with consistent quality. The use of packed-bed reactors with immobilized catalysts could further streamline the process, simplifying purification. nih.gov
Automated Synthesis : The integration of flow chemistry with automated platforms allows for high-throughput screening of reaction conditions and rapid library synthesis. This approach could be used to optimize the synthesis of this compound analogues and to explore their subsequent chemical transformations systematically.
Advanced Spectroscopic Characterization Techniques for In-Situ Reaction Monitoring
A deeper understanding of reaction mechanisms and kinetics is crucial for process optimization. Advanced spectroscopic techniques are vital for real-time, in-situ monitoring of chemical reactions. While HPLC is a standard method for offline analysis and purity assessment of this compound, future trends point towards the adoption of Process Analytical Technology (PAT). sigmaaldrich.comsichem.de Techniques such as ReactIR (in-situ FTIR) and Raman spectroscopy could be implemented to track the concentration of reactants, intermediates, and products in real-time during both batch and flow synthesis. This would provide valuable kinetic data, help identify transient intermediates, and enable precise process control, leading to improved yield and purity.
Computational Design and Prediction of Novel this compound Analogues with Tailored Reactivity
Computational chemistry provides powerful tools for designing new molecules with desired properties, potentially reducing the need for extensive trial-and-error experimentation. nih.gov By employing computer-aided design, it is possible to create water-soluble variants of proteins by mutating specific residues, a principle that can be applied to small molecules. nih.govnih.gov
For this compound, computational methods can be used to design novel analogues with tailored reactivity and stability. By modifying the aromatic rings of the benzyl groups with electron-donating or electron-withdrawing substituents, for example, it would be possible to fine-tune the lability of the protecting groups. Similarly, modifications to the chloromethyl group could alter the compound's electrophilicity. These in silico studies would predict the properties of new analogues, allowing researchers to prioritize the synthesis of the most promising candidates for specific applications, such as prodrugs with optimized release kinetics.
Mechanistic Understanding of Stereoselective Transformations
While this compound itself is achiral, it can participate in reactions that create chiral products. The development of stereoselective transformations is a cornerstone of modern organic synthesis. Organocatalysis has been successfully employed for the enantioselective synthesis of α-aminophosphonates. mdpi.com
Future research should focus on the mechanistic details of stereoselective reactions involving this compound or its derivatives. For instance, in reactions with chiral nucleophiles, understanding the factors that govern the stereochemical outcome is essential. This would involve a combination of experimental studies (e.g., kinetic analysis, isotopic labeling) and computational modeling to elucidate transition states and reaction pathways. A thorough mechanistic understanding would enable the rational design of highly stereoselective syntheses for complex, biologically active phosphonates.
Conclusion and Broader Impact on Chemical Sciences
Summary of Key Academic Contributions and Research Findings
Dibenzyl (chloromethyl)phosphonate has established itself as a valuable reagent and building block within synthetic organophosphorus chemistry. Its primary academic contribution lies in its utility as a precursor for the synthesis of a wide array of phosphonate (B1237965) derivatives. The presence of the reactive chloromethyl group, combined with the benzyl (B1604629) ester protecting groups, allows for sequential and controlled modifications.
A cornerstone of its application is in the Michaelis-Arbuzov and Michaelis-Becker reactions to generate more complex phosphonates. Researchers have utilized this compound to introduce the phosphonomethyl moiety into various organic scaffolds. This is particularly significant in medicinal chemistry, where phosphonate groups are incorporated as stable mimics of phosphate (B84403) esters or as transition-state analogues for enzyme inhibitors. The benzyl groups can be readily cleaved under mild hydrogenolysis conditions, revealing the phosphonic acid without compromising other sensitive functional groups within the target molecule.
Furthermore, the ylide generated from this compound is a key intermediate in Horner-Wadsworth-Emmons (HWE) type reactions. This allows for the formation of vinylphosphonates, which are versatile intermediates for further synthetic transformations or can be incorporated into biologically active molecules. Research has demonstrated its role in synthesizing analogues of natural products and other complex organic structures.
Key Research Applications of this compound
| Application Area | Description | Key Reaction Type |
|---|---|---|
| Medicinal Chemistry | Synthesis of phosphonate-containing bioactive molecules and enzyme inhibitors. | Michaelis-Arbuzov, Michaelis-Becker |
| Prodrug Synthesis | Used to create phosphonate prodrugs where the benzyl groups are cleaved in vivo. | Esterification/Phosphonylation |
| Synthetic Methodology | Serves as a key reagent for introducing the phosphonomethyl group. | Horner-Wadsworth-Emmons |
| Agrochemicals | Acts as a precursor for novel pesticides and herbicides. google.com | Michaelis-Arbuzov |
Identification of Unresolved Challenges and Open Questions in Chloromethylphosphonate Chemistry
Despite the utility of chloromethylphosphonates like the dibenzyl ester, several challenges and open questions remain. A primary challenge revolves around improving the selectivity and efficiency of reactions. The reactivity of the chloromethyl group can sometimes lead to side reactions or require carefully controlled conditions to achieve the desired outcome, particularly in complex, multi-functionalized molecules.
Another significant challenge is the development of more sustainable and "green" synthetic protocols. mdpi.com Many current procedures rely on traditional organic solvents and stoichiometric reagents. mdpi.com Future research needs to focus on catalytic methods, the use of environmentally benign solvents, and processes that minimize waste, aligning with the broader goals of sustainable chemistry. mdpi.com
Furthermore, while the benzyl groups are effective, the development of alternative protecting groups for the phosphonate moiety that offer different orthogonality and cleavage conditions remains an active area of research. This would expand the synthetic toolbox and allow for more flexible synthetic strategies. A persistent question is how to fine-tune the electronic and steric properties of the phosphonate esters to control reactivity in subsequent transformations more predictably. There is also a need for a deeper mechanistic understanding of certain transformations to better predict outcomes and optimize reaction conditions. mdpi.com
Outlook for Interdisciplinary Research and Innovations in Organophosphorus Chemistry
The field of organophosphorus chemistry, in which chloromethylphosphonates play a part, is poised for significant interdisciplinary growth. longdom.org The unique properties of the phosphorus atom make these compounds highly valuable at the interface of chemistry, biology, and materials science. longdom.org
In medicinal chemistry and chemical biology, the development of novel phosphonate-based therapeutics and probes continues to be a major driver of innovation. longdom.org The ability of phosphonates to mimic phosphates ensures their continued role in drug design, particularly for antiviral agents, anticancer drugs, and enzyme inhibitors. nih.gov The future will likely see more sophisticated drug delivery systems and prodrug strategies involving phosphonates.
In materials science, organophosphorus compounds are critical for creating new flame retardants, ligands for catalysis, and functional polymers. nih.gov There is a growing trend towards developing bio-based and environmentally friendly organophosphorus flame retardants to replace halogenated alternatives. nih.gov The tunable nature of phosphonate esters and acids makes them ideal candidates for modifying the surfaces of materials, creating new sensors, or developing advanced catalysts.
The intersection with bioorthogonal chemistry presents exciting new frontiers, exploring how to use the specific reactivity of organophosphorus compounds within living systems without interfering with native biological processes. rsc.org As a whole, the trajectory of organophosphorus chemistry is toward creating highly functional, specialized molecules that address complex challenges in health, technology, and environmental sustainability. mdpi.com
Q & A
Q. What are the established synthetic routes for dibenzyl (chloromethyl)phosphonate, and what reaction conditions optimize yield?
this compound is typically synthesized via chlorination of dibenzyl hydrogen phosphate, though Zervas noted instability in early preparations . Alternative methods include transesterification using triethyl phosphite and benzyl alcohol, catalyzed by organic tin compounds, achieving yields up to 95% under optimized conditions (130–140°C, 2 hours, 1:2:2 molar ratio) . For phosphorylation, Atherton et al. emphasize its utility despite instability, recommending inert atmospheres and controlled temperatures to mitigate degradation .
Q. How does this compound function as a phosphorylating agent in organic synthesis?
This compound acts as an electrophilic phosphorylating agent, transferring the phosphonate group to nucleophiles like alcohols or amines. The chlorine atom is displaced via an SN2 mechanism, forming phosphoesters or phosphoramidates . For example, it reacts with amino acids to generate dibenzyl phosphoramidates, which are intermediates in peptide and carbohydrate chemistry .
Q. What are the primary applications of this compound in synthesizing bioactive compounds?
It is widely used to prepare phosphonate esters, which serve as precursors to phosphonic acids—key motifs in enzyme inhibitors and antimicrobial agents . Its benzyl groups act as protecting groups, removable via hydrogenolysis, enabling precise functionalization in complex molecules .
Advanced Research Questions
Q. How can researchers reconcile contradictory reports on the stability of this compound during phosphorylation?
Early studies by Zervas described instability, while Atherton et al. demonstrated its effectiveness . Contradictions arise from reaction variables: solvents (e.g., anhydrous toluene vs. polar aprotic media), temperature, and substrate nucleophilicity. Systematic control experiments (e.g., monitoring by ¹H NMR) and in situ preparation of the reagent are recommended to minimize decomposition .
Q. What advanced strategies minimize byproducts like dibenzyl ether in reactions involving this compound?
Byproducts such as dibenzyl ether form via competing elimination pathways. Optimization includes:
Q. What methodologies enable efficient deprotection of dibenzyl phosphonate esters to free phosphonic acids?
Catalytic hydrogenolysis (10% Pd/C, H₂, 1 atm, 24 hours) cleaves benzyl groups quantitatively . For acid-sensitive substrates, McKenna’s method using bromotrimethylsilane offers milder deprotection . Comparative studies show hydrogenolysis preserves stereochemistry, whereas acidic hydrolysis risks racemization .
Q. How do steric and electronic factors influence the reactivity of this compound compared to analogs like diethyl (chloromethyl)phosphonate?
The bulky benzyl groups in dibenzyl derivatives reduce electrophilicity at phosphorus, slowing nucleophilic substitution but enhancing stability. In contrast, diethyl analogs react faster but require harsher deprotection . Computational studies (e.g., DFT) can model transition states to predict regioselectivity in complex systems .
Methodological and Data Analysis Focus
Q. What analytical techniques are critical for characterizing this compound and its derivatives?
- NMR Spectroscopy: ³¹P NMR identifies phosphonate intermediates (δ ~10–20 ppm for benzyl-protected esters) .
- Mass Spectrometry: High-resolution MS confirms molecular weights and fragmentation patterns.
- X-ray Crystallography: Resolves stereochemistry in phosphoramidate derivatives .
Q. How should researchers design experiments to resolve conflicting kinetic data in phosphorylation reactions?
- Isothermal Titration Calorimetry (ITC): Quantifies binding affinities and reaction enthalpies.
- Kinetic Isotope Effects (KIE): Distinguishes between SN1 and SN2 mechanisms.
- Cross-Validation: Compare results with alternative phosphorylating agents (e.g., dibenzyl hydrogen phosphite) to isolate variables .
Q. What computational tools aid in predicting the reactivity of this compound in novel reactions?
Density Functional Theory (DFT) and Time-Dependent DFT (TD-DFT) model transition states and electronic properties. For example, these methods have been applied to Ru-complexes with phosphonate ligands to optimize catalytic cycles .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
